6-Chloro-2,3-dihydroxybenzonitrile 6-Chloro-2,3-dihydroxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 117654-16-7
VCID: VC19155682
InChI: InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H
SMILES:
Molecular Formula: C7H4ClNO2
Molecular Weight: 169.56 g/mol

6-Chloro-2,3-dihydroxybenzonitrile

CAS No.: 117654-16-7

Cat. No.: VC19155682

Molecular Formula: C7H4ClNO2

Molecular Weight: 169.56 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2,3-dihydroxybenzonitrile - 117654-16-7

Specification

CAS No. 117654-16-7
Molecular Formula C7H4ClNO2
Molecular Weight 169.56 g/mol
IUPAC Name 6-chloro-2,3-dihydroxybenzonitrile
Standard InChI InChI=1S/C7H4ClNO2/c8-5-1-2-6(10)7(11)4(5)3-9/h1-2,10-11H
Standard InChI Key KGZZFGYAABNXML-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1O)O)C#N)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Chloro-2,3-dihydroxybenzonitrile belongs to the benzonitrile family, characterized by a benzene ring fused to a nitrile group. The chlorine atom at the 6-position and hydroxyl groups at the 2- and 3-positions create a polar, planar structure. Computational studies predict a dipole moment of approximately 4.2 D due to electron-withdrawing effects from the nitrile and chlorine groups .

Physical Properties

Key physical properties are summarized below:

PropertyValueSource
Molecular Weight169.565 g/mol
Density1.6 g/cm³
Boiling Point345.9°C at 760 mmHg
Flash Point163°C
Vapor Pressure2.99×1052.99 \times 10^{-5} mmHg
LogP (Octanol-Water)1.62
Refractive Index1.663

The compound’s low vapor pressure (2.99×1052.99 \times 10^{-5} mmHg at 25°C) suggests limited volatility, while its moderate LogP value (1.62) indicates balanced lipophilicity and hydrophilicity .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 6-chloro-2,3-dihydroxybenzonitrile are documented, analogous pathways for dihydroxybenzonitriles provide plausible methods:

  • Chlorination of 2,3-Dihydroxybenzonitrile:
    Electrophilic chlorination using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 in the presence of Lewis acids (e.g., AlCl3\text{AlCl}_3) could introduce the chlorine atom at the 6-position. Reaction conditions may involve toluene or dichloromethane at 60–80°C .

  • Cyano Group Introduction:
    Starting from 6-chloro-2,3-dihydroxybenzaldehyde, a nucleophilic substitution with cyanide ions (CN\text{CN}^-) under acidic conditions could yield the nitrile group. This method mirrors the synthesis of 2,5-dihydroxybenzonitrile, which employs dimethylformamide (DMF) and aluminum bromide (AlBr3\text{AlBr}_3) .

Industrial Scalability

Industrial production would require optimizing catalytic systems to enhance yield. For example, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) could act as dual solvents and catalysts, reducing energy consumption.

Comparative Analysis with Structural Analogs

2,3-Dihydroxybenzonitrile (CAS 67984-81-0)

The unchlorinated analog lacks the 6-chloro substituent, resulting in a lower molecular weight (135.12 g/mol) and boiling point (305.2°C) . Its LogP (1.79) is slightly higher, suggesting increased lipophilicity despite the absence of chlorine .

5-Chloro-2-hydroxybenzonitrile (CAS 13589-72-5)

This mono-hydroxyl analog exhibits cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values in the micromolar range. The absence of the 3-hydroxyl group may reduce metal-chelating capacity compared to 6-chloro-2,3-dihydroxybenzonitrile.

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